molecular formula C11H16BNO2 B130382 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 181219-01-2

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B130382
Key on ui cas rn: 181219-01-2
M. Wt: 205.06 g/mol
InChI Key: NLTIETZTDSJANS-UHFFFAOYSA-N
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Patent
US08642585B2

Procedure details

The title compound is prepared from 4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine and 2-bromo-5-iodo-1,3-dimethyl-benzene following a procedure analogous to that described in Step 1 of Intermediate 56. LC (method 9): tR=0.90 min; Mass spectrum (ESI+): m/z=262/264 (Br) [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 56
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC1(C)C(C)(C)OB([C:9]2[CH:14]=[CH:13][N:12]=[CH:11][CH:10]=2)O1.[Br:16][C:17]1[C:22]([CH3:23])=[CH:21][C:20](I)=[CH:19][C:18]=1[CH3:25]>>[Br:16][C:17]1[C:22]([CH3:23])=[CH:21][C:20]([C:9]2[CH:10]=[CH:11][N:12]=[CH:13][CH:14]=2)=[CH:19][C:18]=1[CH3:25]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(OB(OC1(C)C)C1=CC=NC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=C(C=C1C)I)C
Step Two
Name
Intermediate 56
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C=C1C)C1=CC=NC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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